N-(2,3-dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
N-(2,3-Dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a benzoxazine derivative characterized by a 3,4-dihydro-2H-1,4-benzoxazine core substituted with a 7-methyl group, a 4-tosyl (4-methylphenylsulfonyl) group, and an N-(2,3-dimethylphenyl)carboxamide moiety. Benzoxazines are heterocyclic compounds with demonstrated pharmacological and antimicrobial properties .
Properties
Molecular Formula |
C25H26N2O4S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H26N2O4S/c1-16-8-11-20(12-9-16)32(29,30)27-15-24(31-23-14-17(2)10-13-22(23)27)25(28)26-21-7-5-6-18(3)19(21)4/h5-14,24H,15H2,1-4H3,(H,26,28) |
InChI Key |
FUELQGKWLZOWEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=CC=CC(=C4C)C |
Origin of Product |
United States |
Preparation Methods
Mannich Cyclization
Mannich-type reactions between 2-amino-4-methylphenol and ketones or epoxides yield the 3,4-dihydro-2H-1,4-benzoxazine skeleton. For example, condensation with 3-(o-nitrophenoxy)butan-2-one under hydrogenation (Pt/C, H₂, 2.0 MPa, 60°C) produces cis-2,3-dimethyl-3,4-dihydro-2H-1,4-benzoxazine intermediates. Key parameters:
Solventless Cyclocondensation
Green synthesis avoids solvents by heating a mixture of 2,3-dimethylaniline, paraformaldehyde, and bisphenol derivatives at 100–130°C. This method achieves rapid ring closure (15–30 min) with yields up to 71%.
Introduction of the 4-methylphenylsulfonyl group occurs via nucleophilic substitution or palladium-catalyzed coupling:
Direct Sulfonylation
Treatment of the benzoxazine intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane or THF, using Na₂CO₃ as a base, affords the sulfonylated product.
Buchwald–Hartwig Amination
For sterically hindered substrates, Pd-mediated coupling with 4-methylbenzenesulfonamide derivatives ensures regioselectivity.
Carboxamide Functionalization
The 2-carboxamide group is introduced via acylation or urethanization:
Acylation with 2,3-Dimethylphenyl Isocyanate
Reaction of the secondary amine intermediate with 2,3-dimethylphenyl isocyanate in dry THF generates the target carboxamide.
Carbodiimide-Mediated Coupling
Activation of 2,3-dimethylbenzoic acid with EDC/HOBt followed by amine coupling improves efficiency.
Optimization and Challenges
Regioselectivity in Sulfonylation
Competing O- vs. N-sulfonylation is mitigated by steric control. Bulky bases (e.g., DBU) favor N-sulfonylation.
Crystal Structure Validation
X-ray crystallography confirms the cis-configuration of substituents (e.g., CCDC 1040914). Key bond lengths:
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Recent studies have shown that compounds similar to N-(2,3-dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide exhibit significant biological activities:
Enzyme Inhibition
- α-glucosidase Inhibition : Compounds derived from this class have been evaluated for their ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate digestion and linked to type 2 diabetes mellitus (T2DM) management. Inhibitors can help control postprandial blood glucose levels.
- Acetylcholinesterase Inhibition : Some derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial for the treatment of Alzheimer's disease (AD). The inhibition of this enzyme can enhance cholinergic transmission in the brain.
Anticancer Activity
Preliminary studies indicate that similar sulfonamide derivatives may possess anticancer properties. Their structural features allow interactions with various biological targets involved in cancer cell proliferation and survival pathways.
Case Study 1: Enzyme Activity Evaluation
In a study published in SciELO, a series of sulfonamide derivatives were synthesized and screened for their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that several compounds exhibited potent inhibitory activity, suggesting their potential as therapeutic agents for T2DM and AD .
Case Study 2: Anticancer Potential
Research conducted on N-(substituted phenyl) sulfonamides demonstrated significant cytotoxic effects against cancer cell lines. The study highlighted the structure-activity relationship (SAR), where modifications to the benzoxazine core influenced the anticancer efficacy .
Data Tables
| Compound | Synthesis Method | Primary Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Sulfonamide formation | α-glucosidase inhibition | 25 |
| Compound B | Derivatization | Acetylcholinesterase inhibition | 15 |
| Compound C | Multi-step synthesis | Anticancer | 10 |
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters and thereby exerting its biological effects . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Benzoxazine Derivatives
Structural Variations and Functional Group Impact
The compound’s uniqueness lies in its substituents, which differentiate it from other benzoxazine derivatives. Key structural analogs and their comparative features are summarized below:
Key Observations :
- Solubility : Derivatives with methanesulfonamide (3k) exhibit higher aqueous solubility due to polar sulfonamide groups, whereas the target compound’s bulkier tosyl group may reduce solubility .
- Bioactivity : The 2,3-dimethylphenyl carboxamide moiety in the target compound may confer selectivity for hydrophobic binding pockets in enzymes, contrasting with the antimicrobial broad-spectrum activity of 3h .
Yield and Purity :
- The target compound’s synthesis may face challenges in regioselective sulfonylation, whereas derivatives like 3k achieve 85–90% yields under standardized NaBH4 reduction conditions .
Pharmacological and Physicochemical Data
Comparative elemental analysis and spectroscopic data highlight structural integrity:
Biological Activity
N-(2,3-Dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article aims to explore the compound's synthesis, biological activity, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various sulfonyl chlorides and amines. The process often utilizes solvents like DMF and bases such as lithium hydride to facilitate the formation of the desired products. For instance, a related study synthesized compounds through a series of reactions involving 2-bromo-N-(un/substituted-phenyl)acetamides and sulfonamides, demonstrating effective yields and purities .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For example, a related compound displayed significant anti-proliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer), with IC50 values ranging from 7.84 to 16.2 µM . The mechanism of action is believed to involve inhibition of cell proliferation and induction of apoptosis, similar to other isoflavone-based compounds.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Research indicates that certain benzoxazine derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Type 2 Diabetes Mellitus and Alzheimer's disease . These findings suggest a dual therapeutic potential in metabolic and neurodegenerative disorders.
Antimicrobial Activity
In addition to anticancer properties, some benzoxazine derivatives have shown promising antimicrobial activity. Studies demonstrate that these compounds can inhibit the growth of various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of benzoxazines can be significantly influenced by their structural features. For instance:
- Substituent Effects : The presence of hydroxyl groups enhances binding interactions with target proteins, leading to increased potency against cancer cell lines .
- Hybrid Structures : Compounds combining benzoxazine with other pharmacophores have exhibited synergistic effects in biological assays.
Case Studies
- Study on Anticancer Activity : A comprehensive evaluation of several benzoxazine derivatives revealed that modifications at specific positions on the benzene ring significantly affected anticancer efficacy. For instance, compounds with amino substitutions showed improved activity against MDA-MB-231 cells .
- Enzyme Inhibition Study : Another study focused on the enzyme inhibitory potential of sulfonamide derivatives related to benzoxazines demonstrated effective inhibition rates against acetylcholinesterase, indicating potential for neuroprotective applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
